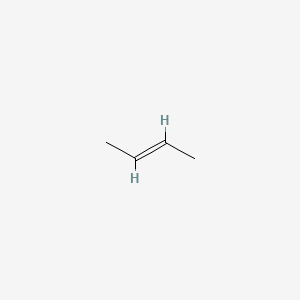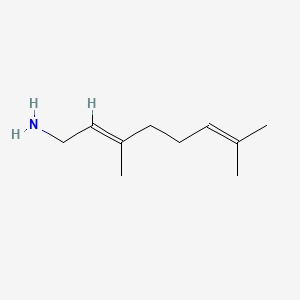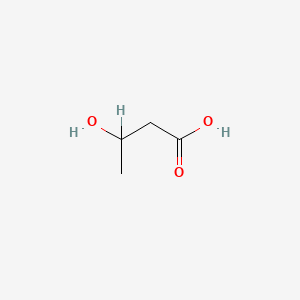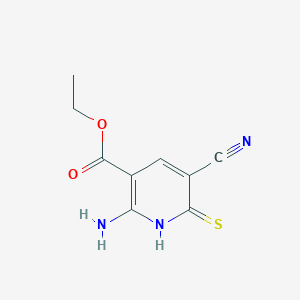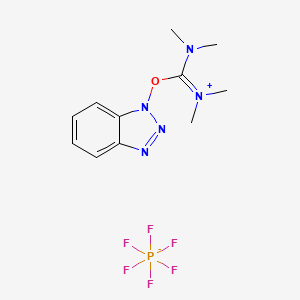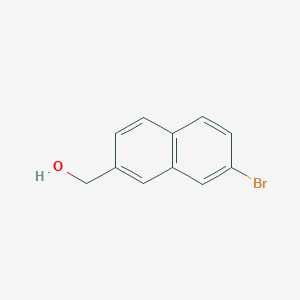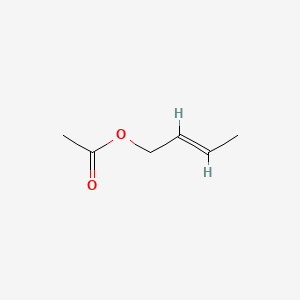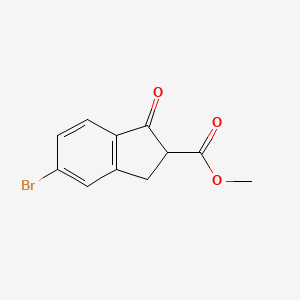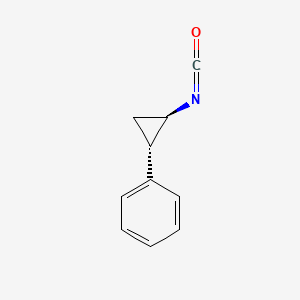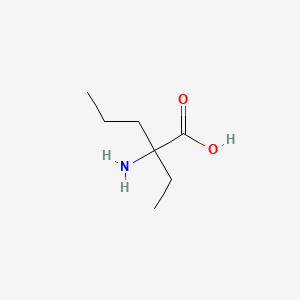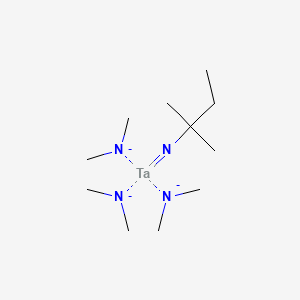
(Tert-amylimino)tris(dimethylamino)tantalum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tert-amylimino)tris(dimethylamino)tantalum is an organometallic compound with the molecular formula C₁₁H₂₉N₄Ta. It is a colorless solid that is primarily used in various scientific and industrial applications. This compound is known for its unique structure, which includes a tantalum center coordinated by one tert-amylimino group and three dimethylamino groups .
Aplicaciones Científicas De Investigación
(Tert-amylimino)tris(dimethylamino)tantalum has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Tert-amylimino)tris(dimethylamino)tantalum typically involves the reaction of tantalum pentachloride with tert-amylamine and dimethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction can be represented as follows:
TaCl5+(CH₃)₂NH+(CH₃)₂NCH₂CH₂CH₃→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and more controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: (Tert-amylimino)tris(dimethylamino)tantalum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides.
Substitution: The dimethylamino groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used for oxidation reactions.
Substitution: Reagents like halides or other amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Tantalum oxides and other oxidized species.
Substitution: New organometallic compounds with different ligands.
Mecanismo De Acción
The mechanism of action of (Tert-amylimino)tris(dimethylamino)tantalum involves its interaction with molecular targets through coordination chemistry. The tantalum center can form bonds with various ligands, leading to changes in the electronic and structural properties of the compound. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparación Con Compuestos Similares
- (Tert-butylimino)bis(diethylamino)cyclopentadienyltantalum
- Tri(chloro)di(pyridyl)(tertbutylimido)tantalum
- Tert-amylimidotris(dimethylamido)tantalum
Comparison: (Tert-amylimino)tris(dimethylamino)tantalum is unique due to its specific ligand arrangement and the presence of both tert-amylimino and dimethylamino groups. This unique structure imparts distinct reactivity and stability compared to other similar compounds. For example, (Tert-butylimino)bis(diethylamino)cyclopentadienyltantalum has different ligands, which can lead to variations in its chemical behavior and applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (Tert-amylimino)tris(dimethylamino)tantalum can be achieved through the reaction of Tantalum(V) chloride with Tert-amylamine and Dimethylamine in the presence of a reducing agent.", "Starting Materials": [ "Tantalum(V) chloride", "Tert-amylamine", "Dimethylamine", "Reducing agent (e.g. Lithium aluminum hydride)" ], "Reaction": [ "Step 1: Dissolve Tantalum(V) chloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: Add the reducing agent slowly to the solution while stirring vigorously.", "Step 3: Add Tert-amylamine and Dimethylamine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Filter the resulting mixture to remove any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the desired product." ] } | |
Número CAS |
629654-53-1 |
Fórmula molecular |
C11H29N4Ta-3 |
Peso molecular |
398.32 g/mol |
Nombre IUPAC |
dimethylazanide;2-methylbutan-2-yliminotantalum |
InChI |
InChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1; |
Clave InChI |
DUSOHVSMXRNSMQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C |
SMILES canónico |
CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


